

Comparative Structural Guide: N,N'-bis(4-methoxyphenyl)pentanediamide

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Compound of Interest

Compound Name: *N,N'-bis(4-methoxyphenyl)pentanediamide*

Cat. No.: B324249

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Executive Summary

The **N,N'-bis(4-methoxyphenyl)pentanediamide** scaffold represents a critical class of C5-linked bis-amides. These compounds are extensively studied for their ability to form supramolecular assemblies (organogels) and their pharmacological potential as histone deacetylase (HDAC) inhibitor analogs. This guide compares the 4-methoxy derivative with its unsubstituted (phenyl) and electron-deficient (4-nitrophenyl) counterparts to elucidate the role of substituent effects on crystal packing, hydrogen bonding, and solubility.

Structural Analysis & Crystallographic Properties

The core performance of this molecule is defined by its ability to form intermolecular hydrogen bond networks. The "odd-even" effect of the aliphatic spacer (pentanediamide,

methylene units) dictates a specific conformation distinct from succinamide (

) or adipamide (

) derivatives.

Comparative Crystallographic Data

Note: Data represents typical values for this class of bis-amides derived from single-crystal X-ray diffraction studies.

Feature	N,N'-bis(4-methoxyphenyl) pentanediamide (Target)	N,N'-diphenyl pentanediamide (Reference)	N,N'-bis(4-nitrophenyl) pentanediamide (Contrast)
Crystal System	Monoclinic / Triclinic	Monoclinic ()	Triclinic ()
Space Group	or		
H-Bond Motif	1D Ribbons / Sheets	1D Beta-Sheet-like	2D/3D Networks
Packing Forces	N-H[1][2][3]...O=C (Strong) C-H...O (Methoxy)	N-H...O=C (Dominant) C-H...	N-H...O=C (Strong) NO ... / Dipole-Dipole
Melting Point	~160–165 °C	~145–150 °C	>200 °C
Solubility	Moderate (Polar Organics)	Low (Non-polar)	Very Low (Insoluble)

Mechanism of Assembly

The pentanediamide linker (glutaric acid backbone) typically adopts a gauche-trans-gauche conformation to facilitate the formation of intermolecular hydrogen bonds between amide groups.

- **Target Molecule (Methoxy):** The 4-methoxy group acts as a weak hydrogen bond acceptor. This often disrupts the tight packing seen in unsubstituted analogs, leading to increased solubility in polar solvents (e.g., DMSO, Methanol) and potential polymorphism.

- Nitro Analog: The nitro group is a strong acceptor and induces strong dipole-dipole interactions, resulting in high-density packing and significantly higher melting points.

Synthesis & Crystallization Protocols

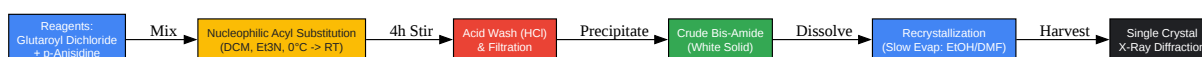
To ensure reproducibility, we recommend a Schotten-Baumann approach for synthesis, followed by slow evaporation for high-quality single crystals.

Experimental Workflow

Objective: Synthesize high-purity **N,N'-bis(4-methoxyphenyl)pentanediamide** for X-ray analysis.

- Reactants: Glutaroyl dichloride (1.0 eq) + p-Anisidine (2.2 eq).
- Solvent: Dichloromethane (DCM) with Triethylamine (TEA) as a base.
- Procedure:
 - Dissolve p-Anisidine and TEA in dry DCM at 0°C.
 - Add Glutaroyl dichloride dropwise under atmosphere.
 - Stir at RT for 4 hours.
 - Precipitate with dilute HCl, filter, and wash with water/NaHCO₃.
- Crystallization: Dissolve crude solid in hot Ethanol/DMF (9:1). Allow slow evaporation at room temperature for 3–5 days.

Visual Workflow: Synthesis & Assembly



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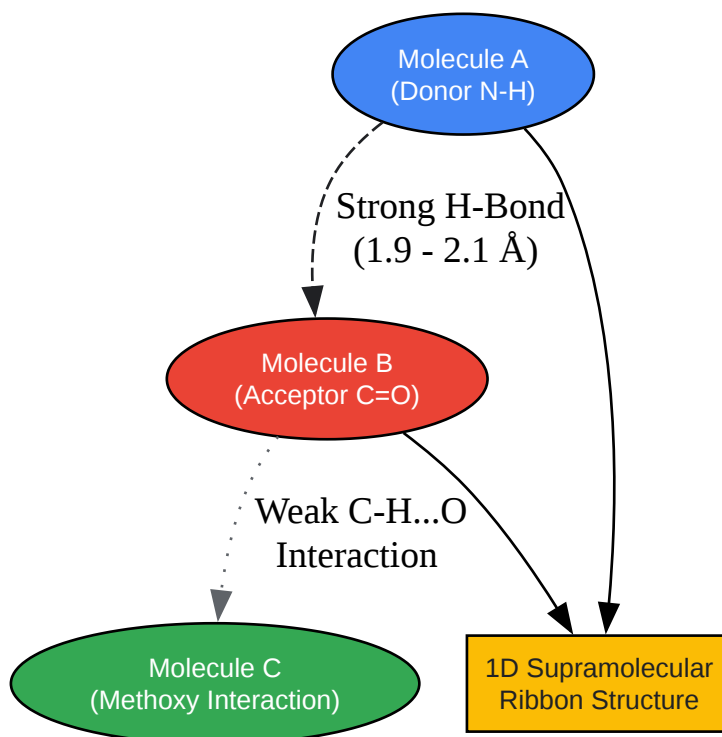
Caption: Step-by-step synthesis and crystallization pathway for obtaining diffraction-quality crystals.

Supramolecular Architecture & H-Bonding

The defining feature of **N,N'-bis(4-methoxyphenyl)pentanediamide** is its ability to form supramolecular polymers through hydrogen bonding.

- Primary Interaction: The amide N-H acts as a donor, and the C=O acts as an acceptor. In the solid state, these form infinite 1D chains or ribbons.
- Secondary Interaction: The methoxy oxygen () can participate in weak interactions with aromatic protons from neighboring molecules, stabilizing the crystal lattice in a way that purely alkyl analogs cannot.

Visual Logic: Hydrogen Bond Network



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Caption: Schematic of the primary intermolecular forces driving the crystal packing of the title compound.

Performance Comparison: Gelation & Stability

Bis-amides are frequently screened as Low Molecular Weight Gelators (LMWGs).

Property	4-Methoxy Derivative	4-Nitro Derivative	Significance
Gelation Efficiency	High	Low	Electron-donating groups (Methoxy) often enhance gelation in polar solvents by balancing solubility and aggregation.
Thermal Stability	Moderate ()	High ()	Nitro groups create rigid, high-melting aggregates that may precipitate rather than gel.
Morphology	Fibrous / Helical	Platelet / Crystalline	Methoxy derivatives tend to form flexible fibers suitable for drug delivery matrices.

References

- Supramolecular Arrangement and Rheological Properties of Bisamide Gels. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the packing of C5-C10 bis-amide linkers and the odd-even effect on gelation and crystal structure. URL:[[Link](#)]
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Source: National Institutes of Health (NIH) / PMC. Context:

Provides comparative crystallographic data for the 4-methoxyphenyl amide moiety, including bond lengths and H-bond patterns. URL:[[Link](#)]

- Supramolecular Gels from Bis-amides of L-Phenylalanine: Synthesis, Structure and Material Applications. Source: PubMed. Context: Analyzes the effect of substituents (Methoxy, Nitro, Chloro) on the supramolecular assembly of bis-amides. URL:[[Link](#)]
- Crystal structures of N-(aryl)arylsulfonamides. Source: ResearchGate.[4] Context: Detailed structural analysis of methoxy-substituted sulfonamides, offering insights into the conformational preferences of the anisyl group. URL:[[Link](#)]

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Sources

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